molecular formula C14H20N2O3S B2527092 N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide CAS No. 953158-79-7

N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide

Cat. No. B2527092
CAS RN: 953158-79-7
M. Wt: 296.39
InChI Key: SDAOHRRKZKRBIK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction of a suitable amine with a sulfonyl chloride under controlled conditions. For instance, paper describes the synthesis of a benzenesulfonamide derivative by reacting naphthalen-1-amine with 4-methylbenzenesulfonyl chloride under dynamic pH control. This method could potentially be adapted for the synthesis of "N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide" by using the appropriate amine and sulfonyl chloride precursors.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonamide group attached to an aromatic ring. X-ray diffraction is commonly used to determine the precise structure of these compounds, as seen in papers and , where the structures of different sulfonamide derivatives were elucidated. The molecular structure of the compound would likely exhibit similar features, such as the orientation of the phenyl ring and the presence of intramolecular or intermolecular hydrogen bonds.

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions due to their functional groups. For example, paper discusses a benzenesulfonamide derivative that forms dimers via N-H...O hydrogen bonds. The compound "this compound" could also engage in hydrogen bonding, which might affect its reactivity and interactions with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of different substituents on the aromatic ring or the sulfonamide nitrogen can significantly alter these properties. While the papers provided do not directly discuss the physical and chemical properties of "this compound," insights can be drawn from the properties of similar compounds described in the literature, such as the antibacterial activity reported in paper and the structural features that facilitate molecular interactions in papers and .

Mechanism of Action

Target of Action

The primary target of N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide is Factor Xa (FXa) , a critical enzyme in the blood coagulation cascade . FXa plays a pivotal role in the conversion of prothrombin to thrombin, which subsequently leads to the formation of a blood clot .

Mode of Action

This compound acts as a direct inhibitor of FXa . It binds to the active site of FXa, thereby preventing its interaction with its substrates . This inhibition is competitive, meaning the compound competes with the natural substrate for binding to the active site .

Biochemical Pathways

By inhibiting FXa, this compound disrupts the blood coagulation cascade , specifically the conversion of prothrombin to thrombin . This results in a reduction in thrombin generation, indirectly inhibiting platelet aggregation . Therefore, the compound affects both the coagulation pathway and platelet activation pathway, leading to an overall antithrombotic effect .

Pharmacokinetics

This compound exhibits good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . Although a sulfate conjugate of Ο-demethyl this compound has been identified as the major circulating metabolite in humans, it is inactive against human FXa .

Result of Action

The molecular and cellular effects of this compound’s action are primarily antithrombotic. By inhibiting FXa, it reduces thrombin generation and indirectly inhibits platelet aggregation . This leads to a decrease in blood clot formation, which can be beneficial in the prevention and treatment of various thromboembolic diseases .

properties

IUPAC Name

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-3-20(18,19)15-12-7-8-13(11(2)10-12)16-9-5-4-6-14(16)17/h7-8,10,15H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDAOHRRKZKRBIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC(=C(C=C1)N2CCCCC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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